molecular formula C9H11NO B3025524 2-(Dimethylamino)benzaldehyde CAS No. 579-72-6

2-(Dimethylamino)benzaldehyde

Cat. No. B3025524
CAS RN: 579-72-6
M. Wt: 149.19 g/mol
InChI Key: DGPBVJWCIDNDPN-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H11NO. It contains amine and aldehyde moieties . This compound is used in Ehrlich’s reagent and Kovac’s reagent to test for indoles .


Synthesis Analysis

The synthesis of 2-(Dimethylamino)benzaldehyde-related compounds has been reported in several studies. For instance, diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) were synthesized via RAFT . Another study reported the synthesis of thiosemicarbazone-benzaldehyde derivatives through a condensation reaction .


Molecular Structure Analysis

The molecular structure of 2-(Dimethylamino)benzaldehyde consists of a benzene ring with an aldehyde group and a dimethylamino group attached to it . The average mass of this compound is 149.190 Da .


Chemical Reactions Analysis

2-(Dimethylamino)benzaldehyde is used in Ehrlich’s reagent, where it acts as a strong electrophile. It reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It can be used to detect the presence of indole alkaloids . It also reacts with hydrazine to form a distinct yellow-colored azo-dye, which is used for the spectrophotometric determination of hydrazine .


Physical And Chemical Properties Analysis

2-(Dimethylamino)benzaldehyde is a yellow-white powder with a density of 1.1±0.1 g/cm³ . It has a boiling point of 244.7±13.0 °C at 760 mmHg and a flash point of 89.8±9.2 °C . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and two freely rotating bonds .

Scientific Research Applications

Corrosion Inhibition

2-(Dimethylamino)benzaldehyde derivatives have been researched for their applications in corrosion inhibition. For example, 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone is shown to be effective as a corrosion inhibitor for mild steel in 1 M HCl solution. This is confirmed through various methods including weight loss, electrochemical methods, and quantum chemical calculations. The study indicates the spontaneous adsorption of the inhibitor and its high inhibition efficiency, supported by FE-SEM and AFM images (Singh et al., 2016).

Synthesis and Chemical Properties

2-(Dimethylamino)benzaldehyde has been used in the synthesis of various chemical compounds. For example, it has been utilized in the synthesis of p-(Dimethylamino)-benzoic acid, with an optimal set of conditions outlined for the process (Xie Chuan, 2005). Additionally, its molecular structure and vibrational analysis have been studied, revealing insights into its stability, charge transfer, and thermodynamic properties (Rocha et al., 2015).

Biological Applications

In the biological domain, thiosemicarbazone derivatives of 2-(Dimethylamino)benzaldehyde have shown significant inhibitory properties against the aggregation of amyloid-β, suggesting potential applications in addressing Alzheimer’s disease. These compounds, especially when coordinated with palladium(II), exhibit high efficiency in reducing the formation of fibrils in amyloid-β (Matesanz et al., 2020).

Optical and Nonlinear Optical Properties

The compound has been studied for its optical and nonlinear optical properties. For instance, a study focused on the crystal growth and physical properties of a 4-(dimethylamino)benzaldehyde derivative, exploring its potential in nonlinear optics (Jebin et al., 2016).

Safety And Hazards

2-(Dimethylamino)benzaldehyde may cause an allergic skin reaction . It is harmful if swallowed and should not be released into the environment . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

2-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPBVJWCIDNDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871859
Record name Benzaldehyde, (dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)benzaldehyde

CAS RN

579-72-6, 28602-27-9
Record name 2-(Dimethylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, (dimethylamino)-
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Record name Benzaldehyde, (dimethylamino)-
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Record name Benzaldehyde, (dimethylamino)-
Source EPA DSSTox
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Record name 2-(dimethylamino)benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
CG Anklin, PS Pregosin - Journal of Organometallic Chemistry, 1983 - Elsevier
The room temperature syntheses of new chelating acyl palladium(II) complexes, [Pd(μ-Cl)(C(O)C 9 H 6 N)] 2 and [Pd(μ-Cl)(C(O)C 6 H 4 N(CH 3 ) 2 ] 2 , derived from quinoline-8-…
Number of citations: 51 www.sciencedirect.com
D Bankston - Synthesis, 2004 - thieme-connect.com
Aqueous dimethylamine is an efficient reagent for the conversion of a variety of benzal halides to their corresponding benzaldehydes. Studies indicate that aqueous dimethylamine …
Number of citations: 28 www.thieme-connect.com
C Krempner, D Hoffmann, H Oehme, R Kempe - Organometallics, 1997 - ACS Publications
2-[2-(Dimethylamino)phenyl]-1,1-bis(trimethylsilyl)silene (2), generated by deprotonation and trimethylsilanolate elimination from [2-(dimethylamino)phenyl][tris(trimethylsilyl)silyl]…
Number of citations: 13 pubs.acs.org
B Müller, A Schneider, M Tesmer… - Inorganic …, 1999 - ACS Publications
Bis(pentafluorothiophenolato)zinc (1) and bis(2,4,6-triisopropylthiophenolato)zinc (2) can be combined with nitrogen-containing derivatives of benzyl alcohol and benzaldehyde to form (…
Number of citations: 72 pubs.acs.org
X Yang, L Wang, F Hu, L Xu, S Li, SS Li - Organic Letters, 2020 - ACS Publications
The switchable synthesis of 3-non, 3-mono, 3,3′-disubstituted 3,4-dihydroquinolin-2(1H)-ones was developed through a redox-neutral hydride-transfer/N-dealkylation/N-acylation …
Number of citations: 31 pubs.acs.org
AS Antonov, EY Tupikina, VV Karpov, VV Mulloyarova… - Molecules, 2020 - mdpi.com
… Then, 350 mg (1.34 mmol) of 2-Dimethylamino-benzaldehyde-oxime methanesulfonate were placed in a sample tube, dissolved in 3 mL of DMSO-d 6 and heated at 120 C for 24 h. The …
Number of citations: 1 www.mdpi.com
V Chenna, C Hu, SR Khan - Journal of Environmental Science and …, 2014 - Taylor & Francis
Cancer-related death is one of the most common causes of mortality in society. Small molecules have the capability to disrupt aberrant signaling pathways in tumors, leading to …
Number of citations: 15 www.tandfonline.com
GH Guest - Canadian Journal of Research, 1939 - cdnsciencepub.com
… produced, in the reaction with 2-dimethylaminobenzaldehyde, from the same amount of … for the colorimetric determination with 2-dimethylaminobenzaldehyde, a procedure has been …
Number of citations: 18 cdnsciencepub.com
JK Zhang, PC Wang, XW Wang, L Wang… - Journal of …, 2011 - Elsevier
Two nickel(II) complexes (A and B) bearing β-iminoamine ligands, [2-(ArNCH)-C 6 H 4 -NMe 2 ] (La, Ar=2,6-i-Pr 2 C 6 H 3 ; Lb, Ar=2,6-Me 2 C 6 H 3 ), were synthesized and …
Number of citations: 11 www.sciencedirect.com
YK Yoon, TS Choon - Archiv der Pharmazie, 2016 - Wiley Online Library
Benzimidazole derivatives have been shown to possess sirtuin‐inhibitory activity. In the continuous search for potent sirtuin inhibitors, systematic changes on the terminal benzene ring …
Number of citations: 9 onlinelibrary.wiley.com

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